REACTION_CXSMILES
|
Br[C:2]1[C:3]([CH3:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[CH3:9][C:10]1[CH:11]=[C:12]([CH:17]=[CH:18][C:19]=1B1OC(C)(C)C(C)(C)O1)[C:13]([O:15]C)=[O:14].C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+]>C1(C)C=CC=CC=1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:9][C:10]1[CH:11]=[C:12]([CH:17]=[CH:18][C:19]=1[C:2]1[C:3]([CH3:8])=[N:4][CH:5]=[CH:6][CH:7]=1)[C:13]([OH:15])=[O:14] |f:2.3.4,5.6,^1:48,50,69,88|
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Name
|
|
Quantity
|
0.13 mL
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Type
|
reactant
|
Smiles
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BrC=1C(=NC=CC1)C
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Name
|
|
Quantity
|
353 mg
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Type
|
reactant
|
Smiles
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CC=1C=C(C(=O)OC)C=CC1B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
|
803 mg
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Type
|
reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
1 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
134 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
|
0.62 mL
|
Type
|
reactant
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Smiles
|
[OH-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 60° C. for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 2 hours
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Duration
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2 h
|
Type
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FILTRATION
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Details
|
filtered through a pad of CELITE which
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Type
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WASH
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Details
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was further washed with toluene (20 mL)
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated in vacuo
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Type
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WASH
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Details
|
The organic layer was washed with a sat. aq. NaHCO3, water and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CONCENTRATION
|
Details
|
then concentrated in vacuo
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Type
|
WASH
|
Details
|
the aqueous phase was washed with Ethyl acetate (2×20 mL)
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Type
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CONCENTRATION
|
Details
|
The solution was concentrated in vacuo to ca. 15 mL
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered off
|
Type
|
WASH
|
Details
|
washed with ACN
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=O)O)C=CC1C=1C(=NC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 190 mg | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |